4,4-dimethylchroman-8-carboxylic acid CAS registry number and exact mass
4,4-dimethylchroman-8-carboxylic acid CAS registry number and exact mass
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chroman scaffold is a privileged heterocyclic motif found in a plethora of natural products and synthetic molecules exhibiting a wide range of biological activities. The inherent structural rigidity and the presence of a modifiable aromatic ring make it a valuable starting point for the design of novel therapeutic agents. This technical guide focuses on a specific derivative, 4,4-dimethylchroman-8-carboxylic acid, providing a comprehensive overview of its chemical identity, a plausible synthetic route, detailed spectroscopic characterization, and a discussion of its potential applications in drug discovery and development. While this particular molecule is not extensively documented in publicly available literature, this guide synthesizes information from related structures and fundamental chemical principles to provide a robust framework for its study.
Chemical Identity and Properties
4,4-Dimethylchroman-8-carboxylic acid, also referred to as 2,2-dimethylchroman-8-carboxylic acid under a different numbering convention for the chroman ring, possesses a unique combination of a rigid bicyclic core with a gem-dimethyl substitution and a carboxylic acid moiety on the aromatic ring. This substitution pattern is anticipated to influence its physicochemical properties, such as lipophilicity and acidity, which are critical determinants of its pharmacokinetic and pharmacodynamic profiles.
| Property | Value | Source |
| CAS Registry Number | 82553-56-8 | [1] |
| Molecular Formula | C₁₂H₁₄O₃ | Calculated |
| Molecular Weight | 206.24 g/mol | [2] |
| Exact Mass | 206.09430 Da | Calculated |
Note: The IUPAC name can vary based on the numbering of the chroman ring. The CAS registry number corresponds to the 2,2-dimethyl nomenclature.
Caption: Molecular structure of 4,4-dimethylchroman-8-carboxylic acid.
Synthesis Methodology
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 4,4-dimethylchroman-8-carboxylic acid.
Experimental Protocol
Step 1: Esterification of 2-Hydroxy-3-methylbenzoic Acid
-
To a solution of 2-hydroxy-3-methylbenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford methyl 2-hydroxy-3-methylbenzoate.
Causality: Protection of the carboxylic acid as a methyl ester is crucial to prevent its interference in the subsequent base-mediated O-alkylation step.
Step 2: O-Alkylation with 3,3-Dimethylallyl Bromide
-
To a solution of methyl 2-hydroxy-3-methylbenzoate in a polar aprotic solvent like acetone or DMF, add anhydrous potassium carbonate.
-
Add 3,3-dimethylallyl bromide dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 12-16 hours, monitoring by TLC.
-
After completion, filter off the potassium carbonate and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain methyl 2-(3-methylbut-2-en-1-yloxy)-3-methylbenzoate.
Causality: The Williamson ether synthesis is a reliable method for forming the ether linkage required for the subsequent Claisen rearrangement.
Step 3: Thermal Claisen Rearrangement
-
Heat the purified methyl 2-(3-methylbut-2-en-1-yloxy)-3-methylbenzoate neat or in a high-boiling solvent (e.g., N,N-diethylaniline) to 180-200 °C.
-
Maintain this temperature for 2-4 hours, monitoring the rearrangement by TLC.
-
Cool the reaction mixture and purify the resulting methyl 3-(3,3-dimethylallyl)-2-hydroxy-3-methylbenzoate by column chromatography.
Causality: The Claisen rearrangement is a powerful pericyclic reaction that regioselectively introduces the dimethylallyl group onto the aromatic ring at the ortho position to the hydroxyl group, setting the stage for cyclization.
Step 4: Intramolecular Hydroalkoxylation (Cyclization)
-
Dissolve the product from Step 3 in a suitable solvent such as toluene or dichloromethane.
-
Add an acid catalyst, for instance, a strong protic acid like polyphosphoric acid (PPA) or a solid acid catalyst like Amberlyst-15.
-
Stir the reaction mixture at room temperature or with gentle heating until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction (if using PPA, by pouring onto ice) and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify by column chromatography to yield methyl 4,4-dimethylchroman-8-carboxylate.
Causality: Acid-catalyzed intramolecular hydroalkoxylation facilitates the cyclization of the phenolic hydroxyl group onto the double bond of the dimethylallyl substituent, forming the chroman ring.
Step 5: Saponification to the Carboxylic Acid
-
Dissolve the methyl 4,4-dimethylchroman-8-carboxylate in a mixture of methanol and water.
-
Add an excess of sodium hydroxide and reflux the mixture for 2-4 hours.
-
After cooling, remove the methanol under reduced pressure.
-
Acidify the aqueous residue with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain 4,4-dimethylchroman-8-carboxylic acid.[5]
Causality: Basic hydrolysis (saponification) of the methyl ester followed by acidification is a standard and high-yielding method to obtain the final carboxylic acid.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic, chroman ring, and substituent protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 10.0 - 13.0 | br s | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet.[13] |
| ~7.8 | d | 1H | Ar-H | Aromatic proton ortho to the carboxylic acid, deshielded by its electron-withdrawing effect. |
| ~7.2 | t | 1H | Ar-H | Aromatic proton meta to the carboxylic acid. |
| ~7.0 | d | 1H | Ar-H | Aromatic proton para to the carboxylic acid. |
| ~4.2 | t | 2H | -OCH₂- | Methylene protons at the 2-position of the chroman ring, adjacent to the oxygen atom. |
| ~1.9 | t | 2H | -CH₂- | Methylene protons at the 3-position of the chroman ring. |
| ~1.4 | s | 6H | -C(CH₃)₂ | Two equivalent methyl groups at the 4-position, appearing as a sharp singlet. |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 170 - 180 | -COOH | Carbonyl carbon of the carboxylic acid, highly deshielded.[13] |
| ~155 | Ar-C-O | Aromatic carbon attached to the ether oxygen. |
| ~135 | Ar-C | Aromatic quaternary carbon adjacent to the carboxylic acid. |
| ~130 | Ar-CH | Aromatic methine carbon. |
| ~125 | Ar-CH | Aromatic methine carbon. |
| ~120 | Ar-CH | Aromatic methine carbon. |
| ~118 | Ar-C | Aromatic quaternary carbon. |
| ~75 | -C(CH₃)₂ | Quaternary carbon at the 4-position of the chroman ring. |
| ~65 | -OCH₂- | Methylene carbon at the 2-position. |
| ~35 | -CH₂- | Methylene carbon at the 3-position. |
| ~25 | -C(CH₃)₂ | Methyl carbons at the 4-position. |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the carboxylic acid and chroman functional groups.[6][8][11][12]
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 2500-3300 | Broad | O-H stretch | Characteristic broad absorption of a hydrogen-bonded carboxylic acid.[6][12] |
| ~2950 | Medium | C-H stretch | Aliphatic C-H stretching of the methyl and methylene groups. |
| ~1700 | Strong | C=O stretch | Carbonyl stretching of the aromatic carboxylic acid.[6][11] |
| ~1600, ~1480 | Medium | C=C stretch | Aromatic ring vibrations. |
| ~1250 | Strong | C-O stretch | Asymmetric C-O-C stretching of the ether in the chroman ring and C-O stretching of the carboxylic acid.[11] |
Mass Spectrometry (MS) (Predicted)
Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation | Rationale |
| 206 | [M]⁺ | Molecular ion peak. |
| 191 | [M - CH₃]⁺ | Loss of a methyl group from the gem-dimethyl position. |
| 161 | [M - COOH]⁺ | Loss of the carboxylic acid group. |
| 147 | [M - C(CH₃)₂ + H]⁺ | Retro-Diels-Alder type fragmentation of the chroman ring. |
Potential Applications and Future Research
While specific biological data for 4,4-dimethylchroman-8-carboxylic acid is scarce, the chroman scaffold is a cornerstone in many biologically active compounds. Derivatives of 2,2-dimethylchroman have been reported to possess a range of pharmacological activities, suggesting potential avenues of investigation for the title compound.
Inferred Biological Activities
-
Anticancer Potential: Many chroman derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[6]
-
Antimicrobial Activity: Chroman and chromone derivatives have shown efficacy against a variety of bacterial and fungal pathogens. The substitution pattern on the chroman ring significantly influences their antimicrobial potency.[6]
-
Neuroprotective Effects: Certain chroman derivatives have been explored for their potential in treating neurodegenerative diseases. Their antioxidant properties and ability to modulate specific signaling pathways are thought to contribute to these effects.[6]
-
Ion Channel Modulation: 4,6-Disubstituted 2,2-dimethylchromans have been identified as modulators of ATP-sensitive potassium channels, with effects on insulin release and smooth muscle relaxation.[1]
Caption: Hypothetical mechanism of action for a 4,4-dimethylchroman-8-carboxylic acid derivative.
Future Research Directions
The unique structural features of 4,4-dimethylchroman-8-carboxylic acid warrant further investigation. Key areas for future research include:
-
Synthesis and Characterization: The development and optimization of a reliable synthetic route, followed by comprehensive spectroscopic and crystallographic characterization to confirm its structure.
-
Biological Screening: A broad-based biological screening campaign to identify its potential therapeutic targets. This could include assays for anticancer, antimicrobial, and neuroprotective activities, as well as its effects on various ion channels and enzymes.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of a library of analogs with modifications at the carboxylic acid group (e.g., esters, amides) and on the aromatic ring to establish a clear SAR and optimize for potency and selectivity.
-
Pharmacokinetic Profiling: Evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-likeness and potential for in vivo efficacy.
Conclusion
4,4-Dimethylchroman-8-carboxylic acid represents an intriguing, yet underexplored, molecule with significant potential for applications in medicinal chemistry and drug discovery. This technical guide provides a foundational understanding of its chemical properties, a plausible and detailed synthetic strategy, and a predictive analysis of its spectroscopic characteristics. By leveraging the known biological activities of related chroman derivatives, this guide also highlights promising avenues for future research into its therapeutic potential. The information presented herein is intended to serve as a valuable resource for researchers dedicated to the exploration and development of novel chroman-based therapeutic agents.
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